7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of 7-benzyloxyquinolinone. Notably, an unconventional and efficient photocatalytic approach has been developed using easily available quinoline N-oxides as starting materials. This reagent-free method, mediated by visible light, yields high product yields with no undesirable by-products. The robustness of this methodology has been successfully demonstrated, even at the gram scale .
Additionally, Alper’s group reported a direct lactamization of o-alkenylanilines to synthesize quinolin-2-ones. This method utilizes a substoichiometric amount of Cu(OAc)~2~, Pd(OAc)~2~ as a catalyst, and CO as a carbonyl source. The reaction proceeds under mild conditions and provides access to various quinolin-2-one derivatives .
Properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEXFAOKNGMYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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